molecular formula C14H24N2O2 B2488939 Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate CAS No. 2002791-72-0

Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate

Cat. No. B2488939
CAS RN: 2002791-72-0
M. Wt: 252.358
InChI Key: KYZQDBLWWZOVIA-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate is a chemical compound of interest in various synthetic and analytical chemistry research areas. While direct studies on this specific compound are scarce, research on related carbamate compounds and tert-butyl cyclohexyl derivatives provides valuable insights into potential synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

An efficient enantioselective synthesis involving iodolactamization as a key step has been described for a related compound, indicating the potential approach for synthesizing complex carbamate derivatives (Campbell et al., 2009). The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates showcases the chemoselectivity and versatility in the synthesis of carbamate compounds, suggesting adaptable methodologies that could be applied to the target compound (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

Investigations into the molecular structure and conformational stability of similar compounds through Hartree-Fock and density functional theory calculations provide insights into the structural aspects of this compound. These studies reveal the optimized bond lengths, angles, and vibrational frequencies, contributing to understanding the compound's molecular configuration (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Research on the metabolism of isomeric tert-butylcyclohexanones in biological systems indicates the potential reactivity and transformation pathways of tert-butyl cyclohexyl derivatives. These findings can shed light on the chemical behavior and interactions of this compound in various environments (Cheo et al., 1967).

Physical Properties Analysis

The synthesis and characterization of related compounds, including their crystal structures and physical properties, provide a foundation for understanding the physical characteristics of this compound. Such analyses are crucial for applications in material science and chemical engineering (Moriguchi et al., 2014).

Chemical Properties Analysis

The study of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines illustrates the chemical versatility and reactivity of carbamate compounds. This research highlights the potential chemical properties of this compound, including its reactivity and applications in organic synthesis (Ellman et al., 2002).

Scientific Research Applications

Metabolism and Biochemical Interactions

Metabolism in Insects and Mammals The compound tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate and its related derivatives have been studied for their metabolism in various species. Research indicates that both the tert-butyl group and the N-methyl group undergo hydroxylation during metabolism. In insects and mammals like mice, significant species variation in the yields of different types of oxidation products has been observed, suggesting the involvement of different enzymes in the metabolic pathways (Douch & Smith, 1971). A similar study on 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) confirmed these findings, emphasizing the hydroxylation of tert-butyl groups and the N-methyl group in both insects and mice (Douch & Smith, 1971).

Synthetic Applications The compound has also been utilized in synthetic chemistry. For example, tert-butyl (1S,2S)‐2‐methyl‐3‐oxo‐1‐phenylpropylcarbamate has been synthesized using asymmetric Mannich reactions, indicating the compound's utility in producing chiral amino carbonyl compounds, a critical component in various synthetic routes (Yang, Pan, & List, 2009).

Cytotoxic and Antioxidant Properties

Comparative Cytotoxicity Studies A comparative study of the cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb (2,6-di-tert-butyl-para-tolyl-methylcarbamate), was conducted using isolated rat hepatocytes. The study aimed to understand the toxic effects and metabolic pathways of these compounds, providing insights into their biochemical interactions and potential risks or benefits (Nakagawa, Yaguchi, & Suzuki, 1994).

Metabolite Cytotoxicity The cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) and its metabolites were studied in rat hepatocytes. The findings highlighted the significance of mitochondrial respiratory systems and protein thiols as targets for the compound and its metabolites, providing a comprehensive understanding of its biochemical impact (Suzuki, Yaguchi, Suga, & Nakagawa, 1997).

Synthetic and Chemical Properties

Synthetic Intermediates and Organic Transformations The compound has been used as a precursor in the synthesis of N-substituted pyrrolidin-3-ylmethanamine, indicating its role in the synthesis of important drug intermediates. The process is highlighted for its simplicity, cost-efficiency, and environmental friendliness, showcasing the compound's utility in organic synthesis (Geng Min, 2010).

Role in Organic Chemistry The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates was prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating its use as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This indicates the compound's significant role as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).

properties

IUPAC Name

tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11-7-6-8-14(9-11,10-15)16(5)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZQDBLWWZOVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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